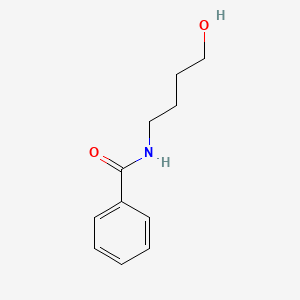

N-(4-hydroxybutyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxybutyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-9-5-4-8-12-11(14)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWSEVKWUMTFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459047 | |

| Record name | Benzamide, N-(4-hydroxybutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102877-79-2 | |

| Record name | Benzamide, N-(4-hydroxybutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Hydroxybutyl Benzamide and Its Analogues

Established Synthetic Pathways for the N-(4-hydroxybutyl)benzamide Core Structure

The fundamental structure of N-(4-hydroxybutyl)benzamide can be assembled through several reliable and well-documented synthetic routes. These pathways primarily focus on the formation of the crucial amide bond and the construction of the butyl side chain.

Amide Bond Formation Strategies

The creation of the amide linkage between a benzoic acid derivative and 4-aminobutan-1-ol is a cornerstone of N-(4-hydroxybutyl)benzamide synthesis. This transformation is typically achieved through the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. numberanalytics.com

One common approach involves the use of coupling reagents . Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to facilitate this reaction. numberanalytics.com HOBt is particularly useful as it helps to suppress potential side reactions and racemization. numberanalytics.com Another effective coupling agent is O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), known for promoting rapid reaction rates. numberanalytics.com The general mechanism involves the activation of the carboxylic acid by the coupling reagent, followed by the nucleophilic attack of the amine to form the amide bond. numberanalytics.com

Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride . This is often accomplished by treating the benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. numberanalytics.comprepchem.com The resulting acyl chloride is then reacted with the amine to form the amide. This method is highly effective but requires careful handling due to the reactivity and potential hazards of the reagents involved.

Another strategy is direct condensation , which involves heating the carboxylic acid and amine together, often at high temperatures or with the use of dehydrating agents or acid catalysts. numberanalytics.com While straightforward, this method can be less efficient and may require harsh conditions. numberanalytics.com

| Reagent/Method | Description | Application Notes |

| DCC/HOBt | Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole. A common coupling reagent system. | HOBt is added to suppress side reactions and racemization. numberanalytics.com |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate. A highly efficient coupling reagent. | Known for producing fast reaction rates. numberanalytics.com |

| Acyl Chloride | Formed by reacting the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. prepchem.com | A highly reactive intermediate that readily forms amides. numberanalytics.comprepchem.com |

| Direct Condensation | Involves heating the carboxylic acid and amine together. | Often requires high temperatures and can be less efficient. numberanalytics.com |

Reductive Amination Approaches to the Butyl Chain

Reductive amination provides an alternative and powerful method for constructing the N-butyl portion of N-(4-hydroxybutyl)benzamide. libretexts.org This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.org

In the context of synthesizing the N-(4-hydroxybutyl)benzamide core, this would typically involve reacting benzamide (B126) with a 4-hydroxybutanal or a related precursor. The initial reaction forms an imine or enamine intermediate, which is then reduced to the final amine product. libretexts.org

| Reducing Agent | Key Features |

| Sodium Borohydride (NaBH₄) | A common and effective reducing agent. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | A milder reducing agent that is selective for imines over aldehydes and ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Another mild and selective reducing agent, often used as an alternative to NaBH₃CN. masterorganicchemistry.com |

Functional Group Interconversion in Precursors

The synthesis of N-(4-hydroxybutyl)benzamide can also be achieved through the strategic manipulation of functional groups in precursor molecules. This approach allows for the introduction of the desired hydroxyl and amide functionalities at various stages of the synthesis.

For instance, a synthetic route could begin with a precursor already containing the benzamide moiety but with a different functional group on the butyl chain, such as a protected alcohol, an alkene, or an ester. This functional group can then be converted to the required hydroxyl group in a later step.

A common strategy involves the use of protecting groups. The hydroxyl group of 4-aminobutan-1-ol can be protected before the amidation reaction to prevent it from interfering with the amide bond formation. After the successful formation of the N-benzoyl group, the protecting group is removed to yield the final N-(4-hydroxybutyl)benzamide. A typical protecting group for this purpose is the tert-butoxycarbonyl (BOC) group. google.com

Advanced Synthetic Approaches and Innovations for N-(4-hydroxybutyl)benzamide Analogues

In addition to the established methods, recent advancements in synthetic chemistry have provided new and improved ways to synthesize analogues of N-(4-hydroxybutyl)benzamide. These innovative techniques often offer advantages in terms of reaction efficiency, environmental impact, and the ability to create a diverse range of molecular structures.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. researchgate.net This technology can be effectively applied to the synthesis of N-(4-hydroxybutyl)benzamide analogues. nih.gov

The application of microwave irradiation can accelerate both the amide bond formation and other key steps in the synthesis. researchgate.netnih.gov For example, the direct condensation of a carboxylic acid and an amine, which typically requires prolonged heating, can often be completed in a matter of minutes under microwave conditions. researchgate.net Similarly, microwave heating has been successfully used to promote nucleophilic substitution reactions in the final step of synthesizing N-benzylamide NSAID conjugates. nih.gov The use of microwave synthesis is considered a greener chemistry approach due to its energy efficiency and potential to reduce solvent use. researchgate.net

Catalytic Reactions in Benzamide Scaffold Construction

The development of novel catalytic systems has revolutionized the construction of complex organic molecules, including the benzamide scaffold. nih.gov These catalytic methods offer high levels of efficiency and selectivity, often under mild reaction conditions.

One innovative approach is the use of scaffolding catalysis . This strategy employs a catalyst that reversibly binds to the substrate, bringing the reactive partners into close proximity and thereby accelerating the desired reaction. nih.gov While not yet specifically documented for N-(4-hydroxybutyl)benzamide, this approach holds promise for directing reactions to specific sites on the molecule and achieving high levels of selectivity in the synthesis of complex analogues. nih.gov

Synthesis of Structurally Modified N-(4-hydroxybutyl)benzamide Derivatives

The structural modification of N-(4-hydroxybutyl)benzamide derivatives is primarily achieved through alterations to the benzamide ring, variations in the hydroxybutyl chain, and the incorporation of heterocyclic systems. These modifications are instrumental in exploring the structure-activity relationships (SAR) of this class of compounds.

Modifications to the benzamide moiety of N-(4-hydroxybutyl)benzamide analogues are a key strategy to modulate their biological effects. These modifications typically involve the introduction of various substituents onto the phenyl ring to influence factors such as binding affinity to biological targets, lipophilicity, and electronic properties.

A common synthetic approach involves the acylation of a substituted aniline (B41778) with a benzoyl chloride derivative or the coupling of a substituted benzoic acid with an appropriate amine. For instance, a series of N-substituted benzamide derivatives have been synthesized to evaluate their potential as antitumor agents. nih.gov In these studies, the aim is often to modify the structure of known active compounds, such as Entinostat (MS-275), to discover new derivatives with improved anti-proliferative activities. nih.gov The preliminary SAR studies from such research have indicated that the nature and position of substituents on the phenyl ring are critical for biological activity. For example, the presence of a chlorine atom or a nitro group on the benzene (B151609) ring has been shown to significantly decrease the anti-proliferative activity of certain benzamide derivatives. nih.gov

In the context of developing inhibitors for enzymes like histone deacetylases (HDACs), a variety of substituted benzamides have been synthesized. nih.gov These efforts have led to the identification of compounds with potent inhibitory activity. Molecular docking studies have often been employed to understand the interactions between the synthesized compounds and their target enzymes, providing insights for further structural modifications. nih.gov

The following table summarizes some examples of modifications on the benzamide moiety and their intended research focus:

| Modification on Benzamide Moiety | Targeted Research Area |

| Introduction of nitro groups | Antimicrobial agents nih.gov |

| Halogenation (e.g., chlorine, bromine) | Dipeptidyl peptidase-IV inhibitors google.com, Antitumor agents nih.gov |

| Introduction of alkyl groups (e.g., methyl) | Parkinson's disease google.com |

| Introduction of cyano groups | Parkinson's disease google.com |

| Introduction of methoxy (B1213986) groups | Carbonic anhydrase and acetylcholinesterase inhibitors researchgate.net |

| Addition of a sulfamoylphenyl group | Antimicrobial agents researchgate.net |

These examples highlight the versatility of the benzamide scaffold in medicinal chemistry, where targeted modifications can lead to the development of compounds with specific therapeutic potentials.

Alterations to the N-alkyl chain of benzamide derivatives represent another important avenue for structural modification. While direct studies on varying the hydroxybutyl chain of N-(4-hydroxybutyl)benzamide are not extensively detailed in the provided results, the synthesis of N-alkyl benzamide derivatives with different chain lengths and functionalities provides insight into the synthetic methodologies that could be applied.

The synthesis of 3,4,5-trihydroxy-N-alkyl-benzamide derivatives from gallic acid, for example, involved the amidation of the carboxyl group with various alkylamines, including methylamine, ethylamine, butylamine, and hexylamine. nih.gov This demonstrates a straightforward approach to varying the alkyl chain length. Such modifications have been shown to influence the anticancer effects of these compounds, with the N-hexyl derivative exhibiting the strongest activity against colon cancer cells in one study. nih.gov

Furthermore, research on N-benzylbenzamide derivatives as dual modulators for soluble epoxide hydrolase and peroxisome proliferator-activated receptor γ has involved the synthesis of compounds with α-substituted N-benzyl groups. acs.org These synthetic routes often start from a substituted benzoic acid which is then coupled with a corresponding benzylamine. acs.org

The table below illustrates examples of variations in the N-alkyl chain of benzamide analogues:

| N-Alkyl Chain Variation | Parent Compound/Class | Research Focus |

| N-methyl, N-ethyl, N-butyl, N-hexyl | 3,4,5-trihydroxy-benzamide | Anticancer activity nih.gov |

| N-benzyl with α-ethyl substitution | N-benzylbenzamide | Soluble epoxide hydrolase/PPARγ modulation acs.org |

| N-tert-butyl, N-isobutyl | Benzamide | Parkinson's disease google.com |

| N-(carboxymethyl) | 4-nitrobenzamide | Parkinson's disease google.com |

These examples underscore that modifying the N-alkyl chain is a viable strategy for optimizing the biological activity of benzamide derivatives. The synthetic methods generally involve the reaction of a suitable benzoic acid or its activated derivative with an amine containing the desired alkyl chain.

The synthesis of such analogues often involves the coupling of a benzoic acid derivative with an amine that contains a heterocyclic ring. For instance, the synthesis of N-substituted benzamide derivatives as potential antitumor agents has included the use of amines containing piperidine, morpholine, and piperazine (B1678402) rings. researchgate.net These heterocyclic amines are reacted with a suitable carboxylic acid to form the final benzamide product. researchgate.net

In another example, benzoxazole-benzamide conjugates have been designed and synthesized as potential anti-proliferative agents and VEGFR-2 inhibitors. nih.gov The synthetic route for these compounds involved the preparation of a 2-mercaptobenzoxazole (B50546) intermediate, which was then linked to a benzamide moiety. nih.gov

The synthesis of benzimidazole (B57391) derivatives containing a thiophene (B33073) or other heteroaromatic fragments has also been explored for potential therapeutic applications. mdpi.com These syntheses can involve the reaction of an amine with a heterocyclic aldehyde to form an azomethine, or other coupling strategies to link the benzimidazole and heterocyclic components. mdpi.com

The following table provides examples of heterocyclic systems incorporated into benzamide analogues and their research applications:

| Incorporated Heterocycle | Linkage to Benzamide | Targeted Research Area |

| Piperidine, Morpholine, Piperazine | Amide bond with benzoyl group | Antitumor agents researchgate.net |

| Benzoxazole | 2-Thioacetamido linker | Anti-proliferative agents, VEGFR-2 inhibitors nih.gov |

| Thiophene | Linked to a benzimidazole which is part of the amide | Antiparasitic agents mdpi.com |

| Pyrrolidine | Amide bond with benzoyl group | Various CNS applications google.com |

| Imidazole, Oxazole, Thiazole | Mentioned in general synthesis of heterocyclic compounds | General medicinal uses carewellpharma.in |

The integration of heterocyclic systems into the N-(4-hydroxybutyl)benzamide scaffold offers a powerful approach to generate diverse chemical libraries for biological screening, potentially leading to the discovery of novel therapeutic agents.

Investigations into the Biological Activities of N 4 Hydroxybutyl Benzamide and Its Analogues

Broad Biological Activity Screening and Initial Mechanistic Hypotheses

The benzamide (B126) scaffold, a key structural feature of N-(4-hydroxybutyl)benzamide, is recognized for its versatile pharmacological potential. Derivatives of benzamide have been the subject of extensive biological screening, revealing a wide spectrum of activities. These initial investigations have shown that compounds containing the benzamide moiety can exhibit antimicrobial, insecticidal, and fungicidal properties. nih.govnanobioletters.comresearchgate.net The fundamental mechanistic hypothesis for this broad activity often centers on the ability of the amide group to form hydrogen bonds with the active sites of various enzymes and proteins, thereby interfering with their function. nih.gov

Screening of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole, for instance, has demonstrated significant fungicidal activity against a panel of fungi including Sclerotinia sclerotiorum, Botrytis cinereal, and Thanatephorus cucumeris. nih.gov Further studies on different series of benzamide derivatives have confirmed their potential as larvicidal agents against mosquito larvae and as potent fungicides. researchgate.net The diverse biological effects observed in these screening programs have spurred more detailed investigations to identify the specific molecular targets responsible for these actions, leading to the elucidation of interactions with specific enzymes.

Specific Molecular Target Interactions and Mechanistic Elucidation

Following broad screening, research has focused on identifying the precise molecular interactions that underpin the biological effects of benzamide derivatives. These studies have provided detailed insights into how these compounds modulate the activity of specific enzymes, revealing complex mechanisms of action.

The benzamide structure has proven to be a valuable pharmacophore for designing inhibitors of several key enzyme classes. Mechanistic studies have detailed how these molecules bind to enzyme active sites and allosteric sites, leading to the modulation of their catalytic activity.

Benzamide derivatives have emerged as a significant class of histone deacetylase (HDAC) inhibitors. mdpi.com HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. mdpi.comexplorationpub.com Inhibition of HDACs can lead to hyperacetylation of histones, which alters chromatin structure and gene expression, making them a target for cancer therapy. mdpi.comfrontiersin.orgwikipedia.org

The primary mechanism of action for benzamide-based HDAC inhibitors involves the chelation of the zinc ion (Zn²⁺) located in the catalytic domain of the enzyme. mdpi.comnih.gov A common pharmacophore model for these inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme's active site tunnel. mdpi.com The benzamide moiety, particularly N-(2-aminophenyl)benzamide derivatives, acts as an effective ZBG. The crystal structure of an HDAC2-benzamide complex has shown that the inhibitor coordinates to the catalytic zinc ion through both its carbonyl and amino groups, forming a stable chelate complex. nih.gov This interaction blocks the substrate from accessing the active site, thereby inhibiting the deacetylation reaction. mdpi.com For example, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has shown selectivity for class I HDACs, with potent inhibitory activity against HDAC1, HDAC2, and HDAC3. frontiersin.org

Table 1: Inhibitory Activity of a Benzamide Derivative (NA) against Class I HDACs

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |

|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 95.2 | 260.7 | 255.7 |

Data sourced from studies on N-(2-aminophenyl)benzamide derivatives as potent histone deacetylase inhibitors. frontiersin.org

Cholinesterase inhibitors (ChEIs) are compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) by inhibiting the enzymes acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). wikipedia.orgdrugs.com This action increases acetylcholine levels in the brain and is a therapeutic strategy for conditions like Alzheimer's disease. wikipedia.orgnih.gov

Analogues of N-(4-hydroxybutyl)benzamide, specifically N-benzyl benzamide derivatives, have been identified as highly potent and selective inhibitors of BChE. nih.gov Some of these compounds exhibit inhibitory activity in the sub-nanomolar range. nih.govresearchgate.net The mechanism involves the direct binding of the benzamide derivative to the BChE enzyme. nih.gov While the exact binding mode can vary, it is understood that these inhibitors occupy the active site of the enzyme, preventing acetylcholine from binding and being hydrolyzed. The benzamide scaffold serves as a core structure, with various substitutions influencing the potency and selectivity for BChE over AChE. nih.gov The development of selective BChE inhibitors is of particular interest as BChE levels increase in the brains of Alzheimer's disease patients, where it plays a compensatory role in acetylcholine hydrolysis. nih.gov

Table 2: BChE Inhibitory Activity of Selected N-benzyl Benzamide Analogues

| Compound | BChE IC₅₀ (nM) |

|---|---|

| Analogue III | 0.08 |

| Analogue IV | 0.039 |

Data represents findings from investigations into N-benzyl benzamide inhibitors. researchgate.net

Malonyl-CoA decarboxylase (MCD) is a key enzyme in fatty acid metabolism that catalyzes the conversion of malonyl-CoA to acetyl-CoA and carbon dioxide. wikipedia.orgresearchgate.net By regulating the levels of malonyl-CoA, a crucial building block for fatty acid synthesis and an inhibitor of fatty acid oxidation, MCD plays a vital role in cellular energy homeostasis. wikipedia.orghmdb.ca

While direct studies on N-(4-hydroxybutyl)benzamide are limited, the modulation of MCD represents a potential mechanism of action for various small molecules. The enzyme's activity is critical in tissues with high energy demand, such as the heart and skeletal muscle. researchgate.net Research has shown that downregulation of MCD is associated with the progression of certain cancers, like clear cell renal cell carcinoma, by promoting fatty acid synthesis and lipid accumulation. nih.gov Conversely, activating MCD-mediated fatty acid metabolism could be a therapeutic strategy. nih.gov Small molecule modulators of MCD could therefore have significant effects on metabolic pathways, although specific interactions with benzamide derivatives require further investigation.

Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin, the primary pigment in human skin. nih.gov Inhibitors of tyrosinase are of great interest for the treatment of hyperpigmentation disorders. nih.gov

Enzyme Inhibition and Modulation Studies

Nitric Oxide Synthase Enzyme Activation

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). wikipedia.org While direct studies on the activation of nitric oxide synthase by N-(4-hydroxybutyl)benzamide are not extensively documented, research into analogous benzamide structures provides insights into potential interactions.

Some benzamide derivatives have been investigated as inhibitors of NOS. For instance, N-substituted acetamidines, which share some structural similarities with benzamides, have been identified as selective inhibitors of iNOS. ebi.ac.uk Similarly, benzimidazole-coumarin hybrids have been designed and evaluated as anti-iNOS agents. nih.gov These findings suggest that the benzamide scaffold can interact with nitric oxide synthases, although the observed effect in these specific analogues is inhibitory rather than activatory.

Conversely, a study on the benzamide derivative 4-fluoro-N-indan-2-yl-benzamide (AVE9488) demonstrated its ability to enhance the expression and activity of endothelial nitric oxide synthase (eNOS). nih.gov Pre-treatment of bone marrow cells with this compound led to a significant increase in eNOS expression and activity. nih.gov This suggests that certain substitutions on the benzamide core can lead to an activation of NOS, highlighting the complex structure-activity relationships of this class of compounds. The specific impact of the 4-hydroxybutyl substitution on NOS activation remains an area for further investigation.

Metal Chelation and Redox Activity

Iron is an essential element, but its excess can be toxic due to its participation in the generation of reactive oxygen species. Iron chelators are molecules that can bind to iron, rendering it inactive and promoting its excretion. While some biological molecules and synthetic compounds are known iron chelators, there is a lack of specific research demonstrating the iron chelation properties of N-(4-hydroxybutyl)benzamide.

Hydroxamate-based siderophores, such as desferrioxamine B, are well-known for their high affinity for iron. researchgate.net Research in the field of iron chelators has also explored hydroxypyridinone and hydroxypyranone hexadentate ligands. rsc.org These studies provide a basis for understanding the structural motifs typically associated with iron chelation. However, the benzamide structure of N-(4-hydroxybutyl)benzamide does not inherently suggest a strong iron-chelating capability in the absence of specific functional groups known to coordinate with iron.

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals. Various studies have investigated the antioxidant potential of benzamide derivatives.

A study on N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups demonstrated their antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. nih.gov The results indicated that many of these compounds exhibited improved antioxidative properties compared to the reference antioxidant BHT (butylated hydroxytoluene). nih.gov The presence of hydroxy groups was found to enhance the antioxidant features. nih.gov

Similarly, research on caffeic acid amide and ester analogues has explored their free radical scavenging and antioxidative activity. nih.gov The radical scavenging activity was found to increase with a greater number of hydroxyl groups. nih.gov These findings suggest that the 4-hydroxybutyl group in N-(4-hydroxybutyl)benzamide could contribute to its antioxidant properties, although direct experimental data is needed for confirmation.

| Compound Class | Antioxidant Assay | Key Finding | Reference |

|---|---|---|---|

| N-arylbenzamides | DPPH, FRAP | Improved antioxidative properties relative to BHT. | nih.gov |

| Caffeic acid amides | DPPH scavenging | Activity increases with the number of hydroxyl groups. | nih.gov |

This table summarizes findings on the antioxidant properties of compound classes related to N-(4-hydroxybutyl)benzamide.

Cell Cycle Perturbation and Apoptotic Pathway Induction

The capacity of N-substituted benzamides to interfere with cancer cell proliferation is significantly linked to their ability to disrupt the normal cell cycle and induce programmed cell death, or apoptosis. Research into analogues of N-(4-hydroxybutyl)benzamide has revealed that these compounds can trigger cellular self-destruction mechanisms, making them a subject of interest in oncology research. The induction of apoptosis by these compounds is a tightly regulated process involving distinct cellular pathways.

Studies on N-substituted benzamide analogues, such as 3-chloroprocainamide (3CPA), indicate that they primarily induce apoptosis through the intrinsic, or mitochondrial, pathway. researchgate.net This pathway is a critical cascade of events centered around the mitochondria. The process is initiated by the disruption of the mitochondrial transmembrane potential, which leads to the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. researchgate.net

A pivotal event in this pathway is the release of cytochrome c. researchgate.net Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell. researchgate.netfrontiersin.org Investigations have confirmed that exposure of cancer cell lines, such as murine 70Z/3 pre-B cells and human HL60 promyelocytic leukemia cells, to 3CPA results in cytochrome c release and subsequent caspase-9 activation. researchgate.net

The mitochondrial pathway is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote mitochondrial outer membrane permeabilization, while anti-apoptotic members like Bcl-2 inhibit this process. nih.gov Research has shown that overexpression of Bcl-2 in 70Z/3 cells can inhibit 3CPA-induced apoptosis, confirming the central role of the mitochondrial pathway in the action of these benzamide analogues. nih.gov Furthermore, the induction of apoptosis by these compounds appears to be independent of the p53 tumor suppressor protein, as the effects are observed in both p53-proficient and p53-deficient cell lines. nih.gov

In addition to inducing apoptosis, N-substituted benzamides and their analogues can halt cell cycle progression at specific checkpoints. This cell cycle arrest prevents cancer cells from dividing and can precede the induction of apoptosis. nih.gov

Studies using the benzamide analogue declopramide (B1670142) (3CPA) have shown that it induces a block in the G2/M phase of the cell cycle in murine 70Z/3 pre-B cells. nih.gov This arrest is characterized by an accumulation of cells in the G2 and mitosis phases, preventing them from completing cell division. Notably, this G2/M block occurs independently of apoptosis, as it is still observed in the presence of broad-spectrum caspase inhibitors (like zVADfmk) that block the apoptotic process. nih.gov The cell cycle arrest also occurs in cells that overexpress the anti-apoptotic protein Bcl-2. nih.gov

Similarly, the retinoid analogue N-(4-hydroxyphenyl)retinamide (4-HPR), which shares a hydroxyl-substituted phenylamide structure, has been shown to affect cell cycle kinetics. In PC3 human prostate adenocarcinoma cells, 4-HPR treatment led to an accumulation of cells in the G0/G1 phase. academicjournals.org This G1 to S phase transition block was associated with a reduction in the expression of c-myc mRNA, a key regulator of cell proliferation. academicjournals.org However, in other models, such as T-cell-derived human lymphoblastoid lines, 4-HPR induced apoptosis without a distinct cell cycle arrest, suggesting that the specific effects can be cell-type dependent. mayoclinic.org

These findings indicate that the antiproliferative effects of N-(4-hydroxybutyl)benzamide analogues are multifaceted, involving both the direct induction of cell death and the inhibition of cell division through cell cycle arrest at various checkpoints.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Hydroxybutyl Benzamide

Identification of Key Pharmacophoric Elements in N-(4-hydroxybutyl)benzamide Analogues

The biological activity of N-(4-hydroxybutyl)benzamide and its analogues is intrinsically linked to a core pharmacophore, a specific three-dimensional arrangement of essential molecular features. For benzamide-based histone deacetylase (HDAC) inhibitors, a well-established pharmacophore model consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group. nih.govnih.govnih.gov

In the case of N-(4-hydroxybutyl)benzamide, the benzamide (B126) moiety itself, particularly with an ortho-amino group, is believed to function as the zinc-binding group . nih.gov This group is crucial for coordinating with the zinc ion present in the active site of HDAC enzymes, a critical interaction for inhibitory activity. nih.gov The phenyl ring of the benzamide serves as part of the cap group , which interacts with the surface of the enzyme's active site tunnel. nih.gov The 4-hydroxybutyl chain acts as the linker , connecting the ZBG to the cap group and occupying the hydrophobic tunnel of the active site. nih.govnih.gov

Studies on various benzamide derivatives have consistently highlighted the importance of these three elements in dictating the compound's ability to inhibit HDACs and exert biological effects. The precise nature and spatial arrangement of these pharmacophoric features are critical for optimal interaction with the target enzyme.

Influence of Substituent Variations on Benzamide Moiety on Biological Outcomes

The benzamide moiety of N-(4-hydroxybutyl)benzamide is a prime target for structural modifications to modulate biological activity. Research on analogous benzamide-based HDAC inhibitors has demonstrated that the nature and position of substituents on the benzamide ring significantly impact their inhibitory potency and selectivity.

A pivotal structural feature for many benzamide HDAC inhibitors is the presence of an ortho-amino group on the benzamide ring. nih.gov This amino group is a key pharmacophoric element that contributes to the zinc-binding affinity of the molecule. nih.govnih.gov Its presence is often associated with potent class I HDAC inhibition. nih.gov

The introduction of other substituents on the benzamide ring can either enhance or diminish biological activity. The specific effects depend on the substituent's electronic properties (electron-donating or electron-withdrawing), size, and position. For instance, in some series of benzamide derivatives, certain substitutions have been shown to improve antiproliferative activity against cancer cell lines. nih.gov Conversely, other modifications can lead to a decrease or loss of activity.

The following table summarizes the general influence of substituents on the benzamide moiety based on studies of related benzamide HDAC inhibitors:

| Substituent Position | Type of Substituent | General Effect on HDAC Inhibitory Activity |

| Ortho | Amino (NH2) | Generally crucial for potent activity |

| Meta/Para | Various | Can modulate potency and selectivity |

Role of the Hydroxybutyl Chain and its Modifications in Molecular Recognition

The 4-hydroxybutyl chain of N-(4-hydroxybutyl)benzamide plays a crucial role as a linker, bridging the zinc-binding benzamide moiety and the cap group. The length and flexibility of this linker are critical determinants of how the molecule orients itself within the binding pocket of its target enzyme, thereby influencing its biological activity.

In the context of HDAC inhibitors, the linker region occupies a hydrophobic tunnel in the enzyme's active site. nih.gov Studies on various HDAC inhibitors have shown that the length of the linker can significantly affect inhibitory potency. nih.gov A shorter molecular length has been correlated with stronger HDAC inhibitory activity in some series of benzamide-based inhibitors. nih.govnih.gov

The terminal hydroxyl group of the 4-hydroxybutyl chain can also participate in hydrogen bonding interactions with amino acid residues in the active site, further stabilizing the binding of the molecule. Modifications to this chain, such as altering its length, introducing branches, or replacing the hydroxyl group with other functional groups, can have profound effects on molecular recognition and biological outcomes.

The table below illustrates the potential impact of modifying the linker chain, based on general principles of linker design in enzyme inhibitors:

| Modification to the Hydroxybutyl Chain | Potential Impact on Biological Activity |

| Shortening the chain | May increase potency (as seen in some HDAC inhibitors) |

| Lengthening the chain | May decrease potency or alter selectivity |

| Introducing branching | Can affect binding affinity and selectivity |

| Replacing the hydroxyl group | Could alter hydrogen bonding interactions and solubility |

These modifications can fine-tune the compound's affinity and selectivity for its biological target.

Conformational Analysis and its Correlation with Activity Profiles

The three-dimensional conformation of N-(4-hydroxybutyl)benzamide is a critical factor governing its interaction with biological targets. Conformational analysis, which explores the energetically favorable shapes a molecule can adopt, is essential for understanding its activity profile.

The flexibility of the hydroxybutyl chain allows the molecule to adopt various conformations. However, it is the specific conformation adopted upon binding to a receptor or enzyme that is biologically relevant. This "bioactive conformation" is the one that allows for optimal interactions with the binding site.

While specific conformational analysis studies on N-(4-hydroxybutyl)benzamide are not extensively reported in the public domain, computational modeling and techniques like X-ray crystallography of related benzamide inhibitors provide insights. These studies reveal that the benzamide group often adopts a relatively planar conformation to facilitate interaction with the zinc ion in the active site of HDACs. The linker chain then positions the cap group to make favorable contacts with the surface of the enzyme.

The correlation between conformation and activity is direct: molecules that can readily adopt the bioactive conformation are generally more potent. Rigidifying the molecule through chemical modifications to lock it into a more active conformation is a common strategy in drug design.

Stereochemical Contributions to N-(4-hydroxybutyl)benzamide Analogue Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. While N-(4-hydroxybutyl)benzamide itself does not possess a chiral center, the introduction of substituents on the hydroxybutyl chain or the benzamide ring can create stereoisomers (enantiomers or diastereomers).

It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one stereoisomer over another.

In the context of N-(4-hydroxybutyl)benzamide analogues, if a chiral center were introduced, it would be expected that the different enantiomers would display varying levels of activity. For example, if a methyl group were added to the hydroxybutyl chain, the resulting (R) and (S) enantiomers would likely have different binding affinities for their target due to distinct spatial arrangements of their atoms.

The development of stereoselective syntheses and the separation of racemic mixtures into individual enantiomers are therefore crucial steps in the optimization of chiral drug candidates to identify the more active and potentially less toxic isomer.

Computational and Theoretical Investigations of N 4 Hydroxybutyl Benzamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to understand how a ligand, such as N-(4-hydroxybutyl)benzamide, might interact with the active site of a protein.

No specific molecular docking studies focused on N-(4-hydroxybutyl)benzamide have been identified in a review of the literature. Such studies would typically involve docking the compound into the binding site of a relevant biological target. For many benzamide (B126) derivatives, a primary target class is the histone deacetylase (HDAC) family of enzymes, which are crucial in cancer research. nih.govunipi.it

Table 1: Hypothetical Key Interactions for N-(4-hydroxybutyl)benzamide in an HDAC Binding Site (Note: This table is illustrative, based on the known binding modes of other benzamide-based inhibitors, as no specific data exists for N-(4-hydroxybutyl)benzamide.)

| Interacting Group of Ligand | Potential Interacting Residue (HDAC) | Type of Interaction |

| Benzamide Carbonyl Oxygen | Tyrosine, Histidine | Hydrogen Bond |

| Benzamide NH Group | Aspartic Acid, Histidine | Hydrogen Bond |

| Phenyl Ring | Phenylalanine, Proline | Pi-Stacking/Hydrophobic |

| Butyl Chain | Leucine, Isoleucine | Hydrophobic |

| Terminal Hydroxyl Group | Serine, Aspartate | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations can be used to assess the stability of a ligand-protein complex predicted by docking and to explore the kinetics of the binding process.

There are no specific molecular dynamics simulation studies published for N-(4-hydroxybutyl)benzamide. MD simulations of related benzamide inhibitors bound to their targets have been used to confirm the stability of the docked pose, showing that the ligand remains securely in the binding pocket throughout the simulation. nih.govrsc.org Such simulations can also reveal the role of water molecules in mediating interactions and provide insights into why certain derivatives have higher affinity than others. plos.org For N-(4-hydroxybutyl)benzamide, an MD simulation would clarify the flexibility of the hydroxybutyl chain and its dynamic interactions within the binding site, which are aspects that static docking cannot fully capture.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net To build a QSAR model, a dataset of structurally similar compounds with measured biological activity is required.

No QSAR models that specifically include N-(4-hydroxybutyl)benzamide have been found in the literature. Developing a QSAR model relevant to this compound would necessitate synthesizing and testing a series of analogues where, for example, the substitution on the phenyl ring or the length of the alkyl chain is varied. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, guiding further optimization. QSAR studies are common for developing more potent benzamide-based inhibitors for various targets. mdpi.com

In Silico Mechanistic Insights into Biological Processes

In silico studies, encompassing techniques like docking and molecular dynamics, are crucial for elucidating the potential mechanisms by which a compound exerts a biological effect. For benzamide derivatives, these studies often focus on their role as enzyme inhibitors. mdpi.com

While N-(4-hydroxybutyl)benzamide itself has not been the subject of such mechanistic studies, research on related molecules provides a framework for understanding its potential. For example, benzamide-based HDAC inhibitors are known to bind to the zinc ion in the enzyme's active site, blocking its catalytic activity. nih.gov An in silico investigation of N-(4-hydroxybutyl)benzamide would aim to confirm if it adopts a similar binding mode and to what extent its structural features contribute to the stability of the enzyme-inhibitor complex, thereby providing a hypothesis for its mechanism of action.

Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of a molecule. researchgate.netniscpr.res.in These calculations can determine properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution. bsu.bymdpi.com

Specific quantum chemical calculations for N-(4-hydroxybutyl)benzamide are not available in published research. Such a study would involve optimizing the molecule's 3D geometry and calculating its electronic properties. The results could predict the most likely sites for metabolic reactions, explain the molecule's stability, and provide parameters for developing more accurate models for MD simulations. researchgate.net

Analytical Methodologies for Research on N 4 Hydroxybutyl Benzamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of N-(4-hydroxybutyl)benzamide. These techniques provide detailed information about the molecular structure, connectivity of atoms, and the presence of specific chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of N-(4-hydroxybutyl)benzamide. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For N-(4-hydroxybutyl)benzamide, the expected signals in the ¹H NMR spectrum would correspond to the protons on the aromatic ring, the butyl chain, the amide group, and the hydroxyl group. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the aromatic protons are expected to appear in the downfield region (typically δ 7.2-7.9 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons on the butyl chain will appear at different chemical shifts depending on their proximity to the electronegative nitrogen and oxygen atoms.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in N-(4-hydroxybutyl)benzamide will give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum (around 167-170 ppm). The carbons of the aromatic ring and the butyl chain will also have specific chemical shifts that aid in the complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-hydroxybutyl)benzamide Predicted data is based on typical chemical shift values for similar functional groups and structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~168 |

| Aromatic C-H (ortho) | ~7.8 | ~127 |

| Aromatic C-H (meta) | ~7.5 | ~128 |

| Aromatic C-H (para) | ~7.4 | ~131 |

| Aromatic C (ipso) | - | ~134 |

| N-CH₂ | ~3.4 | ~40 |

| CH₂ | ~1.6 | ~30 |

| CH₂ | ~1.7 | ~26 |

| CH₂-OH | ~3.6 | ~62 |

| N-H | ~6.5 (broad) | - |

| O-H | Variable (broad) | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in N-(4-hydroxybutyl)benzamide. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands for N-(4-hydroxybutyl)benzamide include:

N-H Stretch: A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the amide group.

O-H Stretch: A broad and strong absorption band is anticipated in the range of 3200-3600 cm⁻¹ due to the hydroxyl (-OH) group, with the broadness resulting from hydrogen bonding.

C=O Stretch (Amide I band): A strong, sharp absorption peak is characteristic of the carbonyl group in the amide and typically appears around 1630-1680 cm⁻¹. researchgate.net

N-H Bend (Amide II band): This band, resulting from the bending of the N-H bond, is usually found near 1515-1570 cm⁻¹.

Aromatic C-H Stretch: Absorption peaks just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the butyl chain.

C-O Stretch: A moderate absorption in the 1050-1250 cm⁻¹ region is expected for the C-O single bond of the primary alcohol.

Table 2: Characteristic IR Absorption Frequencies for N-(4-hydroxybutyl)benzamide

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amide (N-H) | Stretch | 3300 - 3500 |

| Alcohol (O-H) | Stretch (H-bonded) | 3200 - 3600 (broad) |

| Carbonyl (C=O) | Stretch (Amide I) | 1630 - 1680 |

| Amide (N-H) | Bend (Amide II) | 1515 - 1570 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Alcohol (C-O) | Stretch | 1050 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of N-(4-hydroxybutyl)benzamide and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of N-(4-hydroxybutyl)benzamide is C₁₁H₁₅NO₂, giving it a molecular weight of 193.24 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 193. The fragmentation of the molecular ion provides a unique fingerprint that helps to confirm the structure. Common fragmentation pathways for benzamides involve cleavage of the bonds adjacent to the carbonyl group and within the alkyl chain.

Expected key fragments for N-(4-hydroxybutyl)benzamide include:

Benzoyl cation (m/z 105): A prominent peak resulting from the cleavage of the amide C-N bond.

Phenyl cation (m/z 77): Formed by the loss of a carbonyl group (CO) from the benzoyl cation.

Fragments arising from cleavage within the butyl chain, such as the loss of water (H₂O) from the molecular ion or subsequent fragments.

Table 3: Predicted Mass Spectrometry Fragments for N-(4-hydroxybutyl)benzamide

| m/z | Proposed Fragment | Formula |

| 193 | Molecular Ion [M]⁺ | [C₁₁H₁₅NO₂]⁺ |

| 121 | [M - C₄H₈O]⁺ | [C₇H₇NO]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of N-(4-hydroxybutyl)benzamide from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. researchgate.net For N-(4-hydroxybutyl)benzamide, a polar stationary phase like silica (B1680970) gel is typically used. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly employed. The polarity of the solvent system is adjusted to obtain an optimal retention factor (Rf) value, which is a measure of the compound's migration on the TLC plate. Due to the presence of the polar hydroxyl and amide groups, N-(4-hydroxybutyl)benzamide is expected to have a lower Rf value compared to less polar starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides high-resolution separation and is used for both qualitative and quantitative analysis, including purity assessment. researchgate.netnih.govresearchgate.netlmaleidykla.lt For N-(4-hydroxybutyl)benzamide, a reversed-phase HPLC method is often suitable. sielc.com In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from any impurities. Detection is commonly performed using a UV detector, as the benzamide (B126) chromophore absorbs UV light. The purity of the sample is determined by the relative area of the peak corresponding to N-(4-hydroxybutyl)benzamide in the chromatogram.

Table 4: Typical Chromatographic Conditions for the Analysis of Benzamide Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

| TLC | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | UV light (254 nm) or chemical staining |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water (often with acid modifier like formic acid) | UV-Vis Detector |

Development of Research Probes Incorporating N-(4-hydroxybutyl)benzamide Scaffolds

The N-(4-hydroxybutyl)benzamide scaffold can serve as a versatile building block in the design and synthesis of research probes. These probes are molecules designed to interact with specific biological targets, allowing for the study of biological processes. The structural features of N-(4-hydroxybutyl)benzamide, including the aromatic ring, the amide linkage, and the terminal hydroxyl group, provide multiple points for chemical modification.

The hydroxyl group is a particularly useful handle for further functionalization. It can be converted into other functional groups or used as a point of attachment for reporter groups such as fluorophores, biotin, or photoaffinity labels. For example, derivatives of N-(4-hydroxybutyl)benzamide have been explored in the development of inhibitors for enzymes like histone deacetylases (HDACs). nih.gov In these contexts, the benzamide moiety can act as a zinc-binding group, while the butyl linker provides a spacer to which a surface recognition cap can be attached. By modifying the structure of N-(4-hydroxybutyl)benzamide, researchers can create a library of compounds to probe structure-activity relationships and identify potent and selective modulators of biological targets.

The synthesis and characterization of these research probes rely heavily on the analytical methodologies described above. NMR, IR, and mass spectrometry are essential for confirming the structure of the modified compounds, while chromatographic techniques are crucial for their purification and purity assessment.

Applications and Future Directions in N 4 Hydroxybutyl Benzamide Research

Utility as a Molecular Scaffold in Chemical Biology and Drug Discovery Research

The core structure of N-(4-hydroxybutyl)benzamide serves as an excellent molecular scaffold in the fields of chemical biology and drug discovery. A molecular scaffold is a central chemical framework upon which new molecules with diverse functionalities can be built. The benzamide (B126) moiety is a recognized pharmacophore present in numerous biologically active compounds, while the hydroxybutyl chain offers a modifiable linker region.

Researchers have extensively used the benzamide scaffold to develop inhibitors for various enzymes. A significant area of this research is in the development of Histone Deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition is a key strategy in cancer therapy. nih.gov Derivatives based on a benzamide structure have been synthesized and shown to possess inhibitory activity against HDACs. nih.gov For instance, benzamide-containing molecules have been identified as potent latency-reversing agents for HIV-1 by targeting HDACs. nih.gov

Furthermore, the benzamide scaffold is a cornerstone in the design of inhibitors for other cancer-related targets, such as Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair. nih.gov The design and synthesis of novel benzamide derivatives have yielded compounds with potent anticancer activity against various cancer cell lines. nih.govresearchgate.net The versatility of the benzamide scaffold allows for systematic structural modifications to optimize potency and selectivity for specific biological targets. nih.govnih.gov For example, structure-activity relationship (SAR) studies on benzamide analogs have led to the discovery of negative allosteric modulators for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurological disorders. nih.gov

The N-(4-hydroxybutyl)benzamide structure, in particular, provides two key points for chemical diversification: the aromatic ring of the benzamide and the terminal hydroxyl group. The hydroxyl group can be readily modified to introduce different functional groups, altering the molecule's polarity, solubility, and ability to interact with biological targets. This adaptability makes it a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns. ontosight.ai

Potential as a Biochemical Probe for Cellular Pathways

Beyond its direct therapeutic potential, N-(4-hydroxybutyl)benzamide and its derivatives hold promise as biochemical probes for elucidating complex cellular pathways. A biochemical probe is a small molecule used to study the function of a specific protein or pathway in a living system. The development of such probes is a critical aspect of chemical biology.

Natural products and other small molecules are often used as chemical probes to investigate fundamental biological processes such as protein translation and enzyme regulation. nih.gov The key features of a good probe are high potency, specificity for its target, and the presence of a functional handle for attaching reporter tags (e.g., fluorophores, biotin) without disrupting its biological activity. The terminal hydroxyl group of N-(4-hydroxybutyl)benzamide serves as an ideal chemical handle for this purpose.

By chemically modifying this hydroxyl group, N-(4-hydroxybutyl)benzamide could be converted into an activity-based probe. Such probes could be used in competitive activity-based protein profiling (ABPP) experiments to identify the specific cellular targets of the parent compound. This technique would allow researchers to understand its mechanism of action on a molecular level. For example, benzamide derivatives have been used to create probes to study enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant to Alzheimer's disease. nih.gov

A fluorescently labeled version of N-(4-hydroxybutyl)benzamide could be used in cellular imaging studies to visualize its subcellular localization and interaction with its targets in real-time. This would provide valuable insights into the compound's pharmacodynamics within the cell.

Interdisciplinary Research Avenues

The study of N-(4-hydroxybutyl)benzamide is not confined to medicinal chemistry and chemical biology. Its synthesis and properties open up avenues for interdisciplinary research.

In the field of organic synthesis , the development of novel and efficient methods for creating derivatives of N-(4-hydroxybutyl)benzamide is an active area of research. For example, the Grob-Ugi cascade reaction, a multi-component reaction, has been utilized to synthesize complex benzamide derivatives, showcasing the integration of synthetic methodology development with the creation of biologically relevant molecules. acs.org Such research pushes the boundaries of synthetic chemistry while providing tools for biological investigation.

There is also potential for research at the interface of chemistry and materials science . Molecules with both aromatic (benzamide) and aliphatic (hydroxybutyl chain) components can exhibit interesting self-assembly properties, forming structures like micelles or films. While not yet explored for N-(4-hydroxybutyl)benzamide itself, related heterocyclic scaffolds like benzimidazole (B57391) have found applications in materials science. colab.ws Future studies could investigate the potential of N-(4-hydroxybutyl)benzamide and its polymers in the development of novel biomaterials or drug delivery systems.

The following table summarizes some of the key research findings related to the use of benzamide scaffolds in drug discovery.

| Derivative Class/Scaffold | Biological Target(s) | Key Research Findings |

| N-hydroxy-4-(3-phenylpropanamido)benzamide Derivatives | Histone Deacetylases (HDACs) | Exhibited inhibitory activity against HDACs and antiproliferative activity against human colon and lung cancer cell lines. nih.gov |

| N-Substituted Benzamide Derivatives | Histone Deacetylases (HDACs) | Designed based on Entinostat (MS-275), these compounds showed anti-proliferative activity against several cancer cell lines. researchgate.net |

| Benzamide Analogs | Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | Identified as a novel class of negative allosteric modulators for nAChRs, with potential applications in neurological disorders. nih.gov |

| Benzamide Derivatives with Pyridyl Cap | Histone Deacetylases (HDACs) | Found to be highly active and less toxic latency-reversing agents for HIV-1 in primary T-cells. nih.gov |

| Benzamidophenyl and Phenylacetamidophenyl Scaffolds | Poly(ADP-ribose) polymerase-1 (PARP-1) | Resulted in potent PARP-1 inhibitors that induced apoptosis in human colorectal cancer cells. nih.gov |

Emerging Research Questions and Methodological Challenges for N-(4-hydroxybutyl)benzamide Studies

As with any promising area of research, the study of N-(4-hydroxybutyl)benzamide is accompanied by emerging questions and methodological challenges that will shape its future direction.

Emerging Research Questions:

Target Identification and Selectivity: While the benzamide scaffold is known to target broad classes of enzymes like HDACs, the specific molecular targets of N-(4-hydroxybutyl)benzamide itself are not fully elucidated. A key question is: what are its primary protein interaction partners in the cell? Furthermore, can derivatives be designed to be highly selective for a single enzyme subtype (e.g., a specific HDAC isozyme) to minimize off-target effects?

Mechanism of Action: Beyond simple inhibition, how do these molecules modulate the function of their targets? Do they act as competitive, non-competitive, or allosteric modulators? nih.gov Understanding the detailed mechanism of action is crucial for rational drug design.

Resistance Mechanisms: In the context of anticancer or antimicrobial applications, a critical question is whether cells or microorganisms can develop resistance to N-(4-hydroxybutyl)benzamide-based compounds and, if so, by what mechanisms.

Biophysical Properties: What are the fundamental biophysical properties of N-(4-hydroxybutyl)benzamide, such as its membrane permeability, metabolic stability, and conformational dynamics? These properties are critical determinants of its utility as a drug or probe.

Methodological Challenges:

Synthesis of Complex Derivatives: While the basic structure is accessible, the synthesis of complex, stereochemically defined derivatives can be challenging. Developing robust, scalable, and environmentally friendly synthetic routes is an ongoing need. acs.org

Development of Robust Assays: Screening for biological activity requires sensitive and reliable assays. A significant challenge is the development of high-throughput assays that can accurately measure the activity of these compounds against their intended targets in a physiologically relevant context.

Predictive Modeling: Improving computational models to accurately predict the binding affinity and selectivity of new N-(4-hydroxybutyl)benzamide derivatives would accelerate the discovery process. nih.gov This requires a deep understanding of the structure-activity relationships and the dynamic nature of protein-ligand interactions.

Probe Development: The successful conversion of N-(4-hydroxybutyl)benzamide into a chemical probe requires that the attachment of a reporter tag does not interfere with its biological activity. This can be a non-trivial chemical and biological validation challenge.

Q & A

Basic Synthesis and Characterization

Q: What are the common synthetic routes for preparing N-(4-hydroxybutyl)benzamide, and how can its purity and structure be validated? A:

- Synthesis : A typical route involves coupling reactions between activated benzoyl derivatives and 4-hydroxybutylamine. For example, intermediates like 3,4-bis(benzyloxy)-N-(4-hydroxybutyl)benzamide can be synthesized via nucleophilic substitution or amidation, followed by deprotection steps . Hydroxylamine hydrochloride derivatives may also serve as precursors in multi-step protocols .

- Validation : Purity is assessed via HPLC or TLC, while structural confirmation employs NMR (¹H/¹³C), IR (amide bond stretching at ~1650 cm⁻¹), and mass spectrometry. Single-crystal X-ray diffraction (e.g., SHELX ) provides definitive structural proof by resolving bond lengths and angles (e.g., C=O: ~1.23 Å, N–C: ~1.33 Å) .

Basic Structural Analysis

Q: Which crystallographic tools are recommended for resolving the crystal structure of N-(4-hydroxybutyl)benzamide derivatives? A:

- Software : SHELX (for refinement ), ORTEP-3 (for thermal ellipsoid visualization ), and WinGX (for data integration ).

- Workflow : Data collection with Mo/Kα radiation (λ = 0.71073 Å), space group determination (e.g., P2₁/c), and refinement to R-factor < 0.05. Example: Asymmetric units often contain one molecule with intermolecular hydrogen bonds (e.g., N–H···O) stabilizing the lattice .

Advanced Synthetic Optimization

Q: How can reaction conditions be optimized to improve yields of N-(4-hydroxybutyl)benzamide analogs? A:

- Parameters :

- Catalysts : Use DMAP or HOBt for amide coupling to reduce side reactions.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature : 60–80°C for amidation; lower temperatures (~0°C) for acid-sensitive steps .

- Case Study : Substituents on the benzamide ring (e.g., methoxy, chloro) may require tailored deprotection strategies (e.g., BBr₃ for methyl ethers) .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How do hydroxyl and trifluoromethyl substituents influence the bioactivity of N-(4-hydroxybutyl)benzamide derivatives? A:

- Hydroxyl Groups : Enhance hydrogen-bonding capacity, improving interactions with enzymes (e.g., MMP inhibitors ). Antioxidant activity correlates with phenolic -OH positions (e.g., para > meta) .

- Trifluoromethyl Groups : Increase lipophilicity (logP ↑) and metabolic stability. For example, 4-(trifluoromethyl) analogs show enhanced binding to kinase targets due to hydrophobic pocket interactions .

- Data : SAR tables comparing IC₅₀ values (e.g., 4-OH derivative: IC₅₀ = 12 µM vs. 4-CF₃: IC₅₀ = 8 µM ).

Methodological Challenges in Analytical Characterization

Q: What analytical strategies resolve discrepancies between computational and experimental data for N-(4-hydroxybutyl)benzamide derivatives? A:

- Combined Techniques :

- NMR : Assigns proton environments (e.g., δ 7.5–8.0 ppm for aromatic protons ).

- DFT Calculations : Predicts vibrational frequencies (IR) and chemical shifts (<2 ppm deviation acceptable) .

- Mass Spec : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ = 302.1284 for C₁₄H₁₉NO₂ ).

- Case Study : Discrepancies in predicted vs. observed melting points (e.g., Δmp = 5°C) may arise from polymorphism, resolvable via DSC .

Advanced Metabolic Profiling

Q: How can researchers identify and characterize metabolites of N-(4-hydroxybutyl)benzamide in biological systems? A:

- Workflow :

- Phase I Metabolism : Incubate with liver microsomes; monitor hydroxylation (e.g., 4-OH → 4,5-diol) via LC-MS/MS .

- Phase II Metabolism : Detect glucuronidation (m/z +176) or sulfation (m/z +80) using stable isotope tracers.

- Tools : High-resolution MS (Q-TOF) and NMR (¹H, COSY) for structural elucidation. Example: N-(4-hydroxybutyl) metabolites of 4F-ABUTINACA show distinct fragmentation patterns (e.g., m/z 289 → 145 ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.